molecular formula C10H16ClNO4S B113459 D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride CAS No. 56724-21-1

D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride

Cat. No.: B113459
CAS No.: 56724-21-1
M. Wt: 281.76 g/mol
InChI Key: LDWKRIYCDUIKKD-DHTOPLTISA-N
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Description

D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique arrangement of functional groups, including an amino group, a sulfonyl group, and a diol moiety, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylsulfonylbenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the amino group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in asymmetric catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Biochemical Probes: It can be used as a probe to study biochemical pathways.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Amino-1-phenylpropane-1,3-diol: Lacks the sulfonyl group, leading to different reactivity and biological activity.

    (1R,2S)-2-Amino-1-(4-methoxyphenyl)propane-1,3-diol: Contains a methoxy group instead of a sulfonyl group, affecting its chemical properties.

Uniqueness

The presence of the sulfonyl group in D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride imparts unique chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

CAS No.

56724-21-1

Molecular Formula

C10H16ClNO4S

Molecular Weight

281.76 g/mol

IUPAC Name

(1R,2R)-2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol;hydrochloride

InChI

InChI=1S/C10H15NO4S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12;/h2-5,9-10,12-13H,6,11H2,1H3;1H/t9-,10-;/m1./s1

InChI Key

LDWKRIYCDUIKKD-DHTOPLTISA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O.Cl

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)N)O.Cl

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O.Cl

Key on ui other cas no.

56724-21-1

Synonyms

[R-(R*,R*)]--2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol Hydrochloride

Origin of Product

United States

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